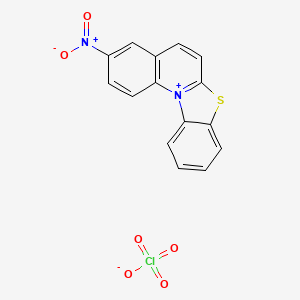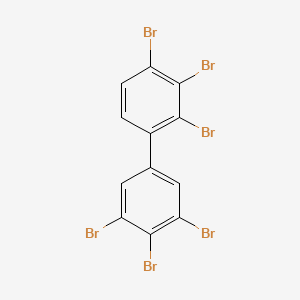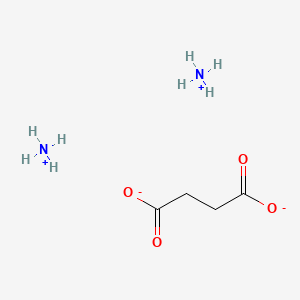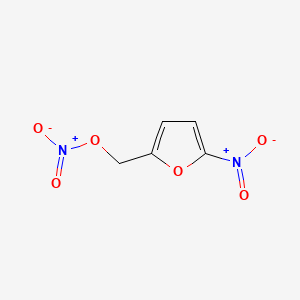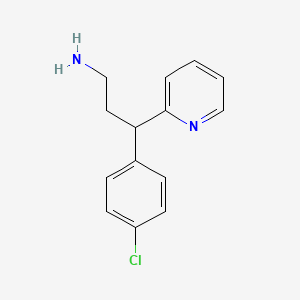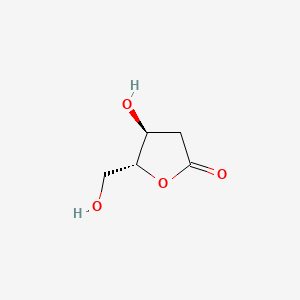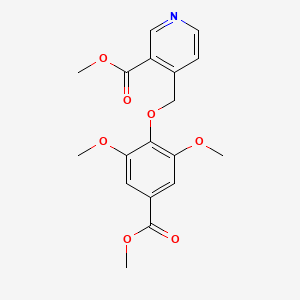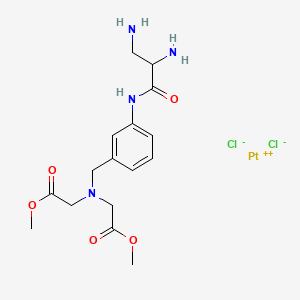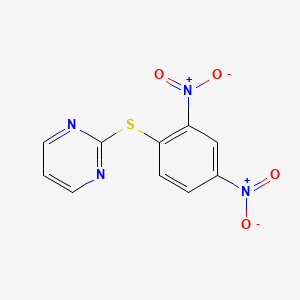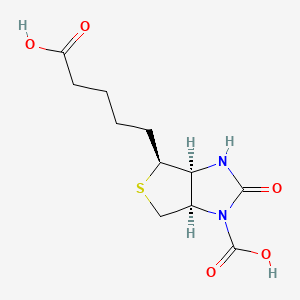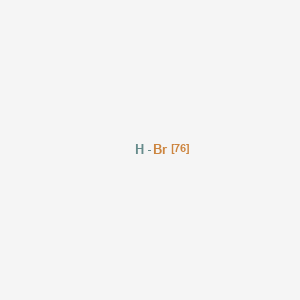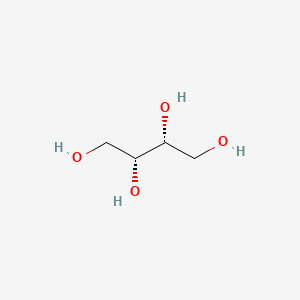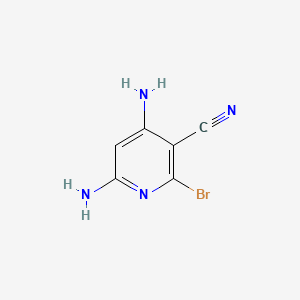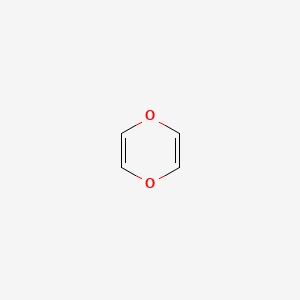
1,4-Dioxin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-dioxine is an oxacycle that is 4H-pyran in which the methylene group at position 4 is replaced by an oxygen. Non-aromatic.
Applications De Recherche Scientifique
Bioremediation of Contaminated Waters
1,4-Dioxane, a contaminant in groundwater and drinking water, poses challenges for efficient cleanup due to its unique chemical properties. Recent advances in bioremediation and monitoring tools have been significant in addressing these challenges. Studies have proposed next steps in 1,4-dioxane bioremediation research, emphasizing the need to understand treatment mechanisms, especially in contaminant mixtures, to meet practical needs (Zhang, Gedalanga, & Mahendra, 2017).
Degradation in Water Treatment
The UV/Hydrogen Peroxide Process has been explored for the degradation of 1,4-dioxane in dilute aqueous solutions. This study aimed at complete mineralization of 1,4-dioxane and understanding the degradation mechanism, including byproducts and intermediates (Stefan & Bolton, 1998).
Advanced Oxidation Processes
Advanced oxidation processes have been investigated for the degradation of 1,4-dioxane in various contexts, such as in the nuclear industry and textile wastewater. These studies have shown that processes like UV and hydrogen peroxide treatments can effectively degrade 1,4-dioxane (Chitra, Paramasivan, Cheralathan, & Sinha, 2012).
Effect of pH on Degradation Efficiency
Research has shown that the pH significantly affects the efficiency of advanced oxidation technologies in degrading 1,4-dioxane. Neutral pH conditions were found to be the most effective for these processes (Vescovi, Coleman, & Amal, 2010).
Fenton Treatment Optimization
The Fenton treatment of 1,4-dioxane, which involves a chemical reaction that uses hydrogen peroxide and iron salts, has been optimized for the removal of 1,4-dioxane and monitoring its degradation route. The study also assessed the enhancement of the solution's biodegradability (Merayo, Hermosilla, Cortijo, & Blanco, 2014).
Treatment Technologies Overview
An overview of the treatment technologies available for 1,4-dioxane, including their fundamentals and field applications, has been provided. This information is vital for addressing 1,4-dioxane in contaminated sites or drinking water supplies (Otto & Nagaraja, 2007).
Occurrence and AOPs for Treatment
1,4-Dioxane's occurrence in groundwater and its classification as a probable human carcinogen highlights the need for efficient treatment methods. Advanced Oxidation Processes (AOPs) have been identified as the only proven technology for its treatment (Zenker, Borden, & Barlaz, 2003).
Propriétés
Numéro CAS |
290-67-5 |
|---|---|
Nom du produit |
1,4-Dioxin |
Formule moléculaire |
C4H4O2 |
Poids moléculaire |
84.07 g/mol |
Nom IUPAC |
1,4-dioxine |
InChI |
InChI=1S/C4H4O2/c1-2-6-4-3-5-1/h1-4H |
Clé InChI |
KVGZZAHHUNAVKZ-UHFFFAOYSA-N |
SMILES |
C1=COC=CO1 |
SMILES canonique |
C1=COC=CO1 |
Autres numéros CAS |
290-67-5 |
Synonymes |
1,4-dioxin p-dioxin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



